REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14]CC)=[O:13])=[C:5]2[NH:17][CH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[OH-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([OH:14])=[O:13])=[C:5]2[NH:17][CH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1 |f:1.2|
|
Name
|
|
Quantity
|
1925 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)NC1CCOCC1
|
Name
|
|
Quantity
|
12.5 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
12.5 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The batch was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove EtOH
|
Type
|
ADDITION
|
Details
|
A 2M HCl solution (13 L) was then added until pH 5-6
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
maintaining a batch temperature below 50° C
|
Type
|
ADDITION
|
Details
|
An exotherm from 20-32° C. was observed over the 40 minute addition
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
A precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was slurried at 20-25° C. for 1.5 h before filtration
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washing with water until pH neutral (3×7 L)
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried under vacuum at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)O)NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1794 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |